molecular formula C10H18Cl2N4 B2764833 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 170353-31-8

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B2764833
CAS No.: 170353-31-8
M. Wt: 265.18
InChI Key: BTMPTBVFEBPRFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the piperidine intermediate.

    Formation of the Methanamine Group: The methanamine group is added through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with various substituents using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents like bromine (Br2), chlorine (Cl2)

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It serves as a building block for designing molecules that can modulate biological pathways, making it valuable in the study of enzyme inhibitors and receptor agonists/antagonists .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific receptors or enzymes, which could lead to the development of new drugs for treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in manufacturing processes .

Mechanism of Action

The mechanism of action of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Pyrimidinyl)piperidin-4-yl]methanamine: Similar structure but without the dihydrochloride salt form.

    [1-(4-Naphthalen-2-yl)pyrimidin-2-yl]piperidin-4-ylmethanamine: Contains a naphthalene ring, offering different biological activity.

    [1-(4-Chloropyrimidin-2-yl)piperidin-4-yl]methanamine: Chlorinated derivative with distinct reactivity.

Uniqueness

What sets [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride apart is its combination of the pyrimidine and piperidine rings, which provides a unique scaffold for chemical modifications. This structural feature allows for the exploration of a wide range of biological activities and chemical reactivities, making it a versatile tool in research and industry .

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMPTBVFEBPRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170353-31-8
Record name [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
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